2-Methylimidazole-d6
Overview
Description
2-Methylimidazole-d6, is a deuterated form of 2-Methylimidazole, where six hydrogen atoms are replaced by deuterium. This compound has the molecular formula C4D6N2 and a molecular weight of 88.14 g/mol . It is commonly used in various scientific research applications due to its unique isotopic properties.
Scientific Research Applications
2-Methylimidazole-d6 is widely used in scientific research due to its unique isotopic properties. Some of its applications include:
Chemistry: Used as a ligand in coordination chemistry and as a precursor to various drugs.
Biology: Employed in studies involving enzyme mechanisms and protein-ligand interactions.
Industry: Utilized in the production of resins and other industrial chemicals.
Mechanism of Action
Target of Action
2-Methylimidazole-d6 is structurally related to imidazole . It is a sterically hindered imidazole used to simulate the coordination of histidine to heme complexes . The primary targets of this compound are likely to be similar to those of 2-Methylimidazole.
Mode of Action
The compound interacts with its targets by coordinating with them, similar to how histidine coordinates with heme complexes . This interaction can lead to changes in the structure and function of the target molecules, affecting their biological activity.
Biochemical Pathways
It’s known that 2-methylimidazole, the non-deuterated form, is a precursor to several members of the nitroimidazole antibiotics used to combat anaerobic bacterial and parasitic infections . Therefore, it’s plausible that this compound may also influence similar biochemical pathways.
Pharmacokinetics
It’s known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Safety and Hazards
2-Methylimidazole-d6, 98 atom % D, is considered hazardous. It is harmful if swallowed, causes severe skin burns and eye damage, may cause respiratory irritation, is suspected of causing cancer, and may damage fertility or the unborn child . It has low toxicity with an LD 50 (rat, oral) of 1300 mg/kg, but it is strongly irritating to the skin and eyes .
Biochemical Analysis
Biochemical Properties
It is known that 2-Methylimidazole, the non-deuterated form, is a sterically hindered imidazole that is used to simulate the coordination of histidine to heme complexes . This suggests that 2-Methylimidazole-d6, 98 atom % D may interact with enzymes, proteins, and other biomolecules in a similar manner.
Cellular Effects
It is known that 2-Methylimidazole, the non-deuterated form, can be deprotonated to make imidazolate-based coordination polymers . This suggests that this compound, 98 atom % D may have similar effects on various types of cells and cellular processes.
Molecular Mechanism
It is known that 2-Methylimidazole, the non-deuterated form, can be deprotonated to make imidazolate-based coordination polymers . This suggests that this compound, 98 atom % D may exert its effects at the molecular level through similar mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methylimidazole-d6 can be synthesized through a gas-liquid phase process involving the reaction of glyoxal, ammonia, and acetaldehyde . The process involves adding a glyoxal solution to a reaction kettle, followed by the sequential addition of ammonia water, pure acetaldehyde, and ammonia at controlled temperatures and pressures. The reaction is maintained for several hours, after which partial water is removed under reduced pressure, and the product is crystallized and filtered .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The product is often packaged on demand and can be customized based on specific requirements .
Chemical Reactions Analysis
Types of Reactions
2-Methylimidazole-d6 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitro derivatives.
Reduction: It can be reduced to form imidazolate-based coordination polymers.
Substitution: It can participate in substitution reactions where deuterium atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like nitric acid for nitration and reducing agents for forming coordination polymers. The reactions typically occur under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
Major products formed from these reactions include nitro derivatives, imidazolate-based coordination polymers, and various substituted imidazole compounds .
Comparison with Similar Compounds
Similar Compounds
1-Methylimidazole-d6: Similar in structure but with a different substitution pattern.
Imidazole-d4: A deuterated form of imidazole with four deuterium atoms.
3-Methylhexane-d16: A deuterated alkane with a different chemical structure.
Uniqueness
2-Methylimidazole-d6 is unique due to its specific isotopic substitution, which provides distinct spectroscopic properties and reactivity compared to its non-deuterated counterparts. This makes it particularly valuable in studies involving isotopic labeling and tracing .
Properties
IUPAC Name |
1,4,5-trideuterio-2-(trideuteriomethyl)imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2/c1-4-5-2-3-6-4/h2-3H,1H3,(H,5,6)/i1D3,2D,3D/hD | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXBGSDVWAMZHDD-RSRPWSGMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(N(C(=N1)C([2H])([2H])[2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60732552 | |
Record name | 2-(~2~H_3_)Methyl(~2~H_3_)-1H-imidazolato | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60732552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1173022-19-9 | |
Record name | 2-(~2~H_3_)Methyl(~2~H_3_)-1H-imidazolato | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60732552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1173022-19-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.